1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and an ethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-ethylbenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-Chloro-1-(3-(difluoromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one: This compound has a nitro group instead of an ethyl group, which can significantly alter its chemical reactivity and biological activity.
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one: The presence of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one: The methylthio group introduces sulfur into the structure, potentially affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological characteristics compared to its analogs.
Properties
Molecular Formula |
C12H13ClF2O |
---|---|
Molecular Weight |
246.68 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O/c1-3-8-4-5-9(11(13)7(2)16)6-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
UUTCXHVGPHSCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.